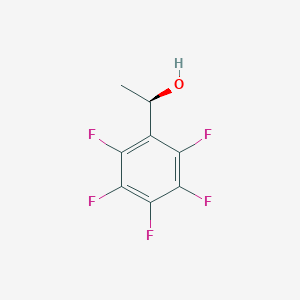

(R)-(+)-1-(Pentafluorophenyl)ethanol

Description

Significance of Chiral Fluoroalcohols in Contemporary Organic Chemistry

Chiral alcohols, which are optically active compounds possessing asymmetric carbon atoms, are crucial in various biochemical processes and are synthesized for use in synthetic organic chemistry and pharmaceutical applications. wisdomlib.org The introduction of fluorine atoms into these chiral molecules creates what are known as chiral fluoroalcohols, which have garnered considerable attention in modern organic chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter the physical, chemical, and biological properties of a molecule.

The strategic incorporation of fluorine can lead to:

Enhanced biological activity: Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and better binding affinity to biological targets. chemimpex.comnih.gov This makes them highly valuable in the development of pharmaceuticals and agrochemicals. chemimpex.comguidechem.com

Modified chemical reactivity: The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of nearby functional groups, enabling novel chemical transformations. cymitquimica.com

Unique physical properties: Fluorination can impact properties like boiling point, polarity, and conformation, which are important considerations in materials science for creating specialized polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.comcymitquimica.com

The chirality of these fluoroalcohols adds another layer of complexity and importance. libretexts.org In biological systems, which are themselves chiral, the specific three-dimensional arrangement of a molecule is often critical for its function. nih.govwikipedia.org Enzymes and receptors can differentiate between enantiomers (non-superimposable mirror images) of a chiral drug, with one enantiomer potentially being effective while the other is inactive or even harmful. nih.govyoutube.com Therefore, the ability to synthesize enantiomerically pure chiral fluoroalcohols is of paramount importance for creating safe and effective drugs and other biologically active molecules. nih.gov

Overview of (R)-(+)-1-(Pentafluorophenyl)ethanol: A Chiral Building Block Perspective

This compound is a prime example of a valuable chiral fluoroalcohol. cymitquimica.com It is characterized by a pentafluorophenyl group attached to an ethanol (B145695) backbone, with a chiral center at the carbon atom bearing the hydroxyl group. cymitquimica.com This compound serves as a versatile intermediate in organic synthesis. chemimpex.comcymitquimica.com

Key Structural Features and Properties:

| Property | Value |

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| Appearance | Light yellow to yellow to orange powder to lump to clear liquid |

| Melting Point | 32 °C |

| Boiling Point | 68 - 70 °C at 30 mmHg |

| Purity | ≥ 98% (GC) |

| CAS Number | 830-50-2 |

Data sourced from Chem-Impex. chemimpex.com

The presence of the five fluorine atoms on the phenyl ring makes the alcohol's hydroxyl group more acidic and influences the reactivity of the aromatic ring. cymitquimica.com This enhanced reactivity makes it a useful precursor for a variety of chemical transformations, including nucleophilic substitutions. cymitquimica.com As a chiral building block, it allows for the introduction of a specific stereochemistry into a target molecule, which is a critical aspect of modern drug design and the synthesis of complex natural products. nih.gov Its applications extend to the development of advanced materials, where its fluorinated nature contributes to desirable properties like increased chemical resistance and thermal stability in polymers and coatings. chemimpex.com

Historical Context of Asymmetric Synthesis and Chiral Resolution for Pentafluorophenyl Alcohol Derivatives

The development of methods to obtain enantiomerically pure compounds like this compound is rooted in the broader history of asymmetric synthesis and chiral resolution. Historically, many chiral drugs were sold as racemic mixtures, which are 50:50 mixtures of both enantiomers. nih.govlibretexts.org However, the realization that different enantiomers can have vastly different biological effects, sometimes with one being therapeutic and the other harmful, led to a paradigm shift. libretexts.orgyoutube.com A tragic example is the case of thalidomide (B1683933) in the 1950s, where one enantiomer was an effective sedative while the other caused severe birth defects. libretexts.org

This spurred the development of two primary strategies to obtain single enantiomers:

Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. A common method is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org Once separated, the resolving agent can be removed to yield the pure enantiomers. For alcohols, this can be achieved by forming diastereomeric esters with a chiral acid. libretexts.org

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other from the outset. This is often achieved using chiral catalysts or auxiliaries that direct the reaction towards the desired stereochemical outcome. youtube.com The development of catalytic asymmetric synthesis was a major breakthrough, earning the Nobel Prize in Chemistry in 2001. youtube.com These methods include asymmetric hydrogenations, oxidations, and various carbon-carbon bond-forming reactions. youtube.com For fluorinated compounds, significant progress has been made in developing catalytic enantioselective fluorination reactions. acs.org Biocatalysis, using enzymes like alcohol dehydrogenases, has also emerged as a powerful tool for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. wisdomlib.orgnih.gov

The synthesis of specific chiral pentafluorophenyl alcohol derivatives often employs these established principles. For instance, the preparation of R-1-(4-fluorophenyl)ethanol has been achieved through dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer to achieve a high yield of the desired product. google.com Similarly, the asymmetric synthesis of other chiral fluorinated alcohols often relies on the enantioselective reduction of the corresponding ketone, utilizing either chemical catalysts or biocatalysts. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426698 | |

| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104371-21-3 | |

| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiopure R + 1 Pentafluorophenyl Ethanol

Asymmetric Synthesis Approaches to (R)-(+)-1-(Pentafluorophenyl)ethanol

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture and thus maximizing theoretical yield.

Catalytic Asymmetric Hydrogenation and Reduction Strategies

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This method typically involves the use of a chiral metal catalyst to facilitate the enantioselective transfer of hydrogen to the carbonyl group of a substrate like 2',3',4',5',6'-pentafluoroacetophenone.

Ruthenium complexes bearing chiral phosphine and diamine ligands have been extensively studied for the asymmetric hydrogenation of aromatic ketones. These catalysts create a chiral environment around the active metal center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of these reactions are often influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.

Similarly, asymmetric transfer hydrogenation offers a practical alternative, often using more readily available hydrogen donors like 2-propanol or formic acid in place of hydrogen gas. rsc.org Chiral ruthenium complexes are also highly effective for this transformation, providing optically active alcohols with high enantiomeric excess (ee). rsc.org

Table 1: Examples of Catalytic Asymmetric Reduction of Prochiral Ketones Note: This table presents general findings for asymmetric ketone reduction, which are applicable principles for the synthesis of the target compound.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ru-BINAP/Diamine Complex | Acetophenone (B1666503) | >98% | |

| Chiral Ruthenium Complex | Aromatic Ketones | up to 99% | rsc.org |

| Rhodium-Chiral Phosphine | Aromatic Ketones | High | mdpi.com |

Organocatalytic Approaches for Stereoselective Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.gov While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric organocatalytic reduction of ketones are well-established.

Chiral amines, such as proline and its derivatives, can catalyze the asymmetric reduction of ketones via the formation of a chiral iminium or enamine intermediate. nih.gov Another approach involves the use of chiral phosphoric acids or other hydrogen-bonding catalysts to activate the ketone and guide the approach of a reducing agent, such as a Hantzsch ester or a borane, to achieve enantioselectivity. The development of organocatalysts for the reduction of fluorinated ketones is an active area of research, offering a metal-free alternative to traditional methods. nih.gov

Biocatalytic Transformations for Enantiopure Alcohol Production

Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as ketoreductases or alcohol dehydrogenases, found in microorganisms or as isolated preparations, can reduce prochiral ketones with exceptional enantioselectivity. sigmaaldrich.com

The asymmetric synthesis of chiral alcohols using ketoreductases has been demonstrated for various substrates, including 2',3',4',5',6'-pentafluoroacetophenone. sigmaaldrich.com These enzymatic reductions often occur under mild conditions (room temperature and neutral pH) and can provide the desired (R)-enantiomer with very high enantiomeric excess (>99% ee). Whole-cell biotransformations using recombinant microorganisms overexpressing specific reductases are often employed to achieve high conversion and selectivity. wikipedia.orgmdpi.com The choice of microorganism or enzyme, co-substrate for cofactor regeneration (e.g., isopropanol or glucose), and reaction conditions are critical for optimizing the process. wikipedia.org

Table 2: Biocatalytic Reduction of Acetophenone Derivatives

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ketoreductase from Synechococcus sp. | 2',3',4',5',6'-Pentafluoroacetophenone | (R)-1-(Pentafluorophenyl)ethanol | High | sigmaaldrich.com |

| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | wikipedia.org |

| Bacillus thuringiensis | Acetophenone | (R)-1-Phenylethanol | >99% | nih.gov |

Stereoselective Alkylation and Addition Reactions

An alternative asymmetric approach involves the stereoselective addition of a methyl group to the carbonyl carbon of pentafluorobenzaldehyde. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. dicp.ac.cn For instance, pentafluorobenzaldehyde could be reacted with a chiral amino alcohol to form a chiral oxazolidine. Subsequent reaction with a methylating agent, such as a Grignard reagent, would proceed with facial selectivity dictated by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound.

Catalytic enantioselective addition of organometallic reagents to aldehydes is another powerful strategy. sigmaaldrich.com This involves a chiral ligand that coordinates to the metal of the organometallic reagent (e.g., diethylzinc or a methyltitanium species), creating a chiral complex that then delivers the alkyl group to the aldehyde in an enantioselective manner. sigmaaldrich.com

Chiral Resolution Techniques for Racemic 1-(Pentafluorophenyl)ethanol Mixtures

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation with Chiral Resolving Agents

The most common method for resolving racemic alcohols is through the formation of diastereomeric salts. This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. mdpi.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.com

For the resolution of racemic 1-(pentafluorophenyl)ethanol, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. nih.gov The reaction of the racemic alcohol with one of these chiral acids would produce two diastereomeric salts: [(R)-alcohol-(R)-acid] and [(S)-alcohol-(R)-acid]. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize out of the solution. The crystallized salt is then separated by filtration, and the pure enantiomer of the alcohol is recovered by treating the salt with a base to neutralize the acid. The other enantiomer remains in the mother liquor and can also be recovered.

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

Table 3: Common Chiral Resolving Agents for Alcohols

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Dibenzoyltartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| Brucine | Chiral Base (for acidic substrates) |

| (R)-(+)-1-Phenylethylamine | Chiral Base (for acidic substrates) |

Chiral Chromatography for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a predominant method for the analytical and preparative separation of enantiomers like (R)-(+)- and (S)-(-)-1-(pentafluorophenyl)ethanol. csfarmacie.czresearchgate.net This direct method relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and thus, separation. eijppr.com

The underlying principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support. eijppr.comsigmaaldrich.com For a successful separation, there must be a sufficient difference in the stability of these complexes, which is governed by interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and have demonstrated broad applicability in resolving racemic mixtures, including chiral alcohols. mdpi.com The separation can be performed under various modes:

Normal-Phase Mode: Typically employs eluents such as hexane mixed with an alcohol modifier like isopropanol or ethanol (B145695). csfarmacie.czmdpi.com Nonpolar mobile phases often provide greater resolution. csfarmacie.cz

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like methanol or acetonitrile. sigmaaldrich.com

Polar Organic Mode: Utilizes polar organic solvents like methanol or ethanol, sometimes with additives, which can be beneficial for compounds with limited solubility in non-polar solvents. researchgate.net

The selection of the CSP and the mobile phase composition are critical and often determined through a screening process to achieve optimal separation. shimadzu.com Factors such as the type of organic modifier, its concentration, and the presence of additives can significantly influence selectivity and resolution. csfarmacie.czmdpi.com

| Parameter | Common Selections/Conditions | Rationale/Effect |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (Cellulose, Amylose derivatives), Macrocyclic antibiotics, Cyclodextrins | Provides the chiral environment necessary for differential interaction with enantiomers. eijppr.commdpi.com |

| Mobile Phase Mode | Normal-Phase, Reversed-Phase, Polar Organic Mode | Choice depends on analyte solubility and interaction with the CSP. csfarmacie.czresearchgate.net |

| Organic Modifiers (Normal Phase) | Isopropanol, Ethanol in Hexane | Alters the polarity of the mobile phase to optimize retention and selectivity. csfarmacie.cz |

| Organic Modifiers (Reversed Phase) | Methanol, Acetonitrile in Water | Adjusts elution strength and can influence chiral recognition. sigmaaldrich.com |

| Additives | Acids (e.g., Trifluoroacetic acid), Bases (e.g., Diethylamine) | Can improve peak shape and resolution by suppressing ionization or interacting with the CSP. mdpi.com |

Crystallization-Based Resolution Methods

Crystallization offers a powerful and scalable alternative to chromatography for resolving racemic mixtures. researchgate.net The two primary strategies are direct or preferential crystallization and the formation of diastereomeric salts. mdpi.com

Diastereomeric Salt Formation: This is the most common crystallization method for resolving racemates. researchgate.netwikipedia.org It involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, one diastereomer can be selectively crystallized from a suitable solvent. researchgate.netlibretexts.org

The process involves several key steps:

Reaction: The racemic 1-(pentafluorophenyl)ethanol is reacted with an enantiopure chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in a suitable solvent to form the two diastereomeric salts: [(R)-alcohol·(R)-acid] and [(S)-alcohol·(R)-acid]. wikipedia.orglibretexts.org

Crystallization: The solvent is chosen so that one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution upon cooling or concentration. researchgate.net

Separation: The crystallized, diastereomerically pure salt is separated by filtration. wikipedia.org

Liberation: The desired enantiomer of the alcohol is recovered from the purified diastereomeric salt by treatment with a base to neutralize the resolving agent. wikipedia.org

The success of this method hinges on finding an appropriate combination of resolving agent and solvent that provides a large difference in solubility between the diastereomers. researchgate.net

Preferential Crystallization: This method, also known as resolution by entrainment, is applicable to the small fraction of racemates (5-10%) that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. mdpi.comwikipedia.org The process involves seeding a supersaturated solution of the racemate with a crystal of the desired pure enantiomer, which induces the crystallization of only that enantiomer. wikipedia.orgrsc.org

| Requirement | Description | Significance |

|---|---|---|

| Availability of Resolving Agent | The resolving agent must be available in high enantiomeric purity and preferably be inexpensive and recoverable. researchgate.net | Ensures the formation of diastereomers and the economic viability of the process. |

| Salt Formation | The alcohol and the resolving agent must readily form stable, crystalline salts. researchgate.net | A prerequisite for separation by crystallization. |

| Solubility Difference | A significant difference in solubility between the two diastereomeric salts in a chosen solvent is crucial. researchgate.net | This difference is the physical basis for the separation. A larger difference leads to higher yield and purity in a single step. |

| Recovery of Enantiomer | The resolved enantiomer must be easily liberated from the diastereomeric salt without racemization. wikipedia.org | Completes the resolution process to yield the final, enantiopure product. |

Chiral Pool Synthesis Strategies Utilizing Pentafluorophenyl Precursors

Chiral pool synthesis is an approach that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgddugu.ac.in This strategy leverages the existing stereocenter(s) of the starting material, which are incorporated into the final target molecule, thus avoiding the need for a resolution step or an asymmetric reaction to set the stereochemistry. youtube.com

In the context of synthesizing this compound, a chiral pool strategy would involve selecting a starting material that is:

Enantiomerically pure.

Contains the pentafluorophenyl group or a precursor that can be readily converted to it.

Possesses a chiral center with the desired (R)-configuration, or a configuration that can be inverted or transferred to the correct position.

While specific examples utilizing a pentafluorophenyl precursor from a natural chiral pool are not common, the general methodology would involve functional group transformations of a hypothetical enantiopure starting material. For instance, if an enantiopure pentafluorophenyl-containing amino acid or carboxylic acid were available, a synthetic sequence could involve reduction of the carboxylic acid moiety to the primary alcohol and subsequent manipulation to achieve the target secondary alcohol structure, all while preserving the integrity of the original chiral center. youtube.com This approach is one of the oldest and most straightforward methods for enantioselective synthesis when a suitable starting material can be identified. ddugu.ac.in

Synthetic Pathways to Derivatized Pentafluorophenyl Alcohols for Subsequent Chiral Conversion

An alternative to direct asymmetric synthesis or resolution of the final alcohol is to prepare a derivatized form of the racemic alcohol and then perform a chiral conversion. A highly effective method in this category is enzymatic kinetic resolution (EKR). jocpr.com This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. jocpr.commdpi.com

For 1-(pentafluorophenyl)ethanol, the EKR process typically involves the acylation of the racemic alcohol. The key steps are:

Derivatization Reaction: The racemic 1-(pentafluorophenyl)ethanol is mixed with an acyl donor, such as vinyl acetate, in a suitable organic solvent. nih.gov

Enzymatic Catalysis: A lipase, for example, Novozym 435 (immobilized Candida antarctica lipase B), is added to the mixture. nih.gov The enzyme selectively catalyzes the acylation of one enantiomer. For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer. jocpr.comnih.gov

Kinetic Resolution: The reaction proceeds until approximately 50% conversion, resulting in a mixture containing the acylated product, (R)-(+)-1-(pentafluorophenyl)ethyl acetate, and the unreacted starting material, (S)-(-)-1-(pentafluorophenyl)ethanol. nih.gov

Separation: The resulting ester and the unreacted alcohol have different chemical properties and can be easily separated using standard techniques like silica gel column chromatography. nih.gov

Hydrolysis: The enantiomerically enriched (R)-(+)-1-(pentafluorophenyl)ethyl acetate is then hydrolyzed (e.g., using a base like sodium hydroxide) to cleave the acetate group, yielding the desired enantiopure this compound.

This method is advantageous because it operates under mild conditions and enzymes often provide very high enantioselectivity, leading to products with high enantiomeric excess. nih.gov

| Step | Procedure | Outcome |

|---|---|---|

| 1. Initial State | Racemic (R/S)-1-(pentafluorophenyl)ethanol and an acyl donor (e.g., vinyl acetate) in an organic solvent. | 50:50 mixture of (R) and (S) enantiomers. |

| 2. Enzymatic Reaction | Add a lipase (e.g., Novozym 435). The enzyme selectively acylates the (R)-enantiomer. nih.gov | Formation of (R)-ester while the (S)-alcohol remains largely unreacted. |

| 3. Post-Resolution Mixture | The reaction is stopped at ~50% conversion. | A mixture of (R)-1-(pentafluorophenyl)ethyl acetate and (S)-1-(pentafluorophenyl)ethanol. nih.gov |

| 4. Separation | Separation via column chromatography. | Isolated (R)-ester and isolated (S)-alcohol. nih.gov |

| 5. Final Product Formation | Hydrolysis of the separated (R)-ester. | Pure this compound. |

Advanced Characterization and Spectroscopic Analysis of R + 1 Pentafluorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the stereochemical assessment of chiral compounds like (R)-(+)-1-(Pentafluorophenyl)ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton (¹H) NMR Applications in Enantiomeric Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds such as this compound. While the ¹H NMR spectra of enantiomers are identical in an achiral environment, the presence of a chiral resolving agent or a chiral solvent can induce diastereomeric interactions, leading to the differentiation of signals for the two enantiomers. This allows for the quantification of each enantiomer in a mixture.

The assessment of enantiomeric excess is crucial in pharmaceutical and chemical industries. nih.gov Isotropic ¹H NMR spectroscopy, when used with chiral agents, is a common method for distinguishing between enantiomers and determining their relative amounts. nih.gov However, challenges can arise due to the often small spectral separation of enantiomeric signals at lower magnetic fields. nih.gov In the case of alcohols, derivatization with chiral reagents like methoxyphenylacetic acid (MPA) can create diastereomeric esters. The chemical shifts of the protons on the carbon atom bearing the hydroxyl group (the α-proton) will differ for the (R)- and (S)-alcohols in the resulting diastereomers, allowing for the determination of the absolute configuration and enantiomeric excess. researchgate.net

For instance, in the ¹H NMR spectrum of ethanol (B145695), the protons are in three distinct chemical environments, resulting in three main signals. docbrown.info The integration of these signals provides the ratio of protons in each environment. docbrown.info When analyzing a chiral alcohol like this compound, the focus would be on the splitting and chemical shift of the methine proton (the CH-OH group). The addition of a chiral auxiliary can lead to the appearance of two distinct signals for this proton, corresponding to the R and S enantiomers, allowing for the calculation of the enantiomeric ratio.

Table 1: Representative ¹H NMR Data for Enantiomeric Purity Assessment

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| OH | Variable | Singlet (broad) | Position is concentration and solvent dependent. Can be exchanged with D₂O. docbrown.info |

| CH (methine) | ~5.0 | Quartet | Coupled to the methyl protons. In the presence of a chiral resolving agent, two quartets may be observed for the R and S enantiomers. |

| CH₃ | ~1.5 | Doublet | Coupled to the methine proton. |

| Aromatic H | Not present in pentafluorophenyl group | - | - |

Carbon-13 (¹³C) NMR for Structural Analysis of Pentafluorophenyl Moieties

Carbon-13 (¹³C) NMR spectroscopy is an essential technique for elucidating the carbon framework of organic molecules. springernature.com In the context of this compound, ¹³C NMR is particularly valuable for characterizing the pentafluorophenyl ring. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the strong electron-withdrawing effect of the fluorine atoms.

The analysis of ¹³C NMR spectra, often in conjunction with off-resonance decoupling techniques, allows for the assignment of each carbon signal. researchgate.net The carbon atom attached to the hydroxyl group (the carbinol carbon) typically appears in the range of 60-70 ppm. The carbons of the pentafluorophenyl ring will exhibit characteristic chemical shifts and coupling to the attached fluorine atoms (C-F coupling), which provides further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-OH (methine) | 60-70 | The chemical shift is influenced by the electronegativity of the oxygen atom. |

| CH₃ | 20-30 | Typical range for a methyl group attached to a secondary alcohol. |

| C₁ (ipso-carbon) | 115-125 | The carbon atom directly bonded to the ethanol substituent. |

| C₂, C₆ (ortho-carbons) | 135-145 | Shielded by the fluorine atoms. Will show strong C-F coupling. |

| C₃, C₅ (meta-carbons) | 138-148 | Also shielded by fluorine atoms with characteristic C-F coupling. |

| C₄ (para-carbon) | 140-150 | The most shielded carbon of the aromatic ring due to the fluorine atom. |

Fluorine-19 (¹⁹F) NMR for Fluorinated Compound Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the analysis of organofluorine compounds. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the electronic environment of the fluorine atoms. wikipedia.org

For this compound, the ¹⁹F NMR spectrum will show distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. psu.edu The chemical shifts and coupling patterns (F-F coupling) provide a unique fingerprint for the molecule and can be used to confirm its identity and purity. psu.edu Furthermore, ¹⁹F NMR can be a powerful tool for studying interactions with other molecules, as changes in the chemical environment of the fluorine atoms will be reflected in their chemical shifts. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for a Pentafluorophenyl Group

| Fluorine Position | Typical Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

| ortho-F (F₂, F₆) | -140 to -160 | Triplet or doublet of doublets |

| meta-F (F₃, F₅) | -160 to -170 | Triplet or doublet of doublets |

| para-F (F₄) | -150 to -165 | Triplet |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide a deeper level of structural information by correlating different nuclei within a molecule. youtube.comslideshare.nethuji.ac.ilepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, a cross-peak would be observed between the methine proton (CH-OH) and the methyl protons (CH₃), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms they are directly attached to. epfl.chsdsu.edu It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, the methine proton signal would show a correlation to the carbinol carbon signal.

Table 4: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Correlations |

| COSY | ¹H - ¹H | CH ↔ CH₃ |

| HSQC | ¹H - ¹³C (¹J) | CH → C-OH; CH₃ → CH₃ |

| HMBC | ¹H - ¹³C (²⁻³J) | CH → C₁ (ipso), C₂, C₆ (ortho); CH₃ → C-OH |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.netresearchgate.net These techniques are highly effective for identifying functional groups and can also provide insights into the conformational properties of a molecule.

In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The C-H stretching vibrations of the methyl and methine groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org The spectrum will also feature strong absorptions corresponding to the C-F stretching vibrations of the pentafluorophenyl ring, typically in the 1000-1400 cm⁻¹ range. The C-O stretching vibration will be observed around 1050-1150 cm⁻¹. youtube.com

Raman spectroscopy provides complementary information. researchgate.net While the O-H stretch is often weak in Raman spectra, the vibrations of the aromatic ring are usually strong and well-defined. This allows for detailed analysis of the pentafluorophenyl moiety.

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad, strong) pressbooks.pub | Weak |

| C-H (sp³) | Stretching | 2850-3000 (medium) libretexts.org | Medium-Strong |

| C-O | Stretching | 1050-1150 (strong) youtube.com | Weak-Medium |

| C-F | Stretching | 1000-1400 (strong) | Medium |

| Aromatic C=C | Stretching | 1450-1600 (variable) | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org This technique is particularly useful for studying compounds with conjugated π-systems and can provide information about their electronic structure and potential optoelectronic properties. researchgate.netresearchgate.netscispace.com

The pentafluorophenyl group in this compound acts as a chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The highly electronegative fluorine atoms can influence the energy of these transitions, causing shifts in the absorption maxima compared to a non-fluorinated phenyl group. The position and intensity of the absorption bands can be affected by the solvent polarity. scispace.com While the alcohol substituent itself is not a strong chromophore, its interaction with the aromatic ring can subtly modify the electronic transitions.

Table 6: Expected UV-Vis Absorption Data for this compound

| Transition | Typical λₘₐₓ (nm) | Notes |

| π → π* (Benzene ring) | 200-280 | The exact wavelength and molar absorptivity (ε) will be influenced by the pentafluorophenyl substitution and the solvent. |

| n → π | Weak or not observed | The non-bonding electrons of the oxygen atom may undergo transitions, but these are often weak and can be obscured by the stronger π → π bands. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgbruker.com These methods are paramount for determining the absolute configuration of enantiomers, a critical aspect in stereochemistry. researchgate.net For a chiral molecule like this compound, techniques such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) provide detailed stereochemical information.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org The resulting plot of specific rotation versus wavelength, known as an ORD curve, provides valuable information about the three-dimensional structure of a molecule. wikipedia.org The direction and magnitude of rotation at a specific wavelength, particularly the sodium D-line (589 nm), are routinely used for characterizing chiral compounds.

For this compound, the positive sign in its name indicates that it is dextrorotatory, rotating plane-polarized light to the right. A specific optical rotation value has been reported, confirming this property.

| Compound | Specific Rotation ( [α]D20 ) | Conditions |

| This compound | +7.0 ± 0.5° | c = 1% in pentane |

| Data sourced from ChemicalBook. chemicalbook.com |

A complete ORD curve for this compound would provide more comprehensive data. Typically, the curve is measured over a wide range of wavelengths. In the vicinity of an electronic absorption band, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center. By applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental ORD curve with that of structurally similar compounds of known absolute configuration, the stereochemistry can be unequivocally assigned. While detailed ORD curve data for this compound is not widely published, the positive rotation at the D-line is a key identifier for this specific enantiomer. chemicalbook.com

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule during vibrational transitions. wikipedia.orgbruker.com VCD spectroscopy provides a detailed fingerprint of a molecule's absolute configuration and its predominant conformation in solution. acs.org

The modern approach to VCD analysis involves a synergistic combination of experimental measurement and quantum chemical computation. youtube.com The process for determining the absolute configuration of a molecule like this compound would involve:

Experimental Spectrum Measurement: A VCD spectrum of the this compound sample is recorded on a specialized VCD spectrometer. The spectrum reveals both positive and negative bands corresponding to the molecule's specific vibrational modes.

Computational Modeling: A computational search for the most stable conformers of the molecule is performed. For each low-energy conformer, the theoretical VCD spectrum is calculated using methods such as Density Functional Theory (DFT). acs.org

Spectral Comparison: A Boltzmann-averaged theoretical spectrum is generated from the calculated spectra of the individual conformers. This predicted spectrum for the (R)-configuration is then compared to the experimental spectrum. A good match between the signs and relative intensities of the key bands confirms the absolute configuration of the sample.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides unambiguous proof of a molecule's constitution, conformation, and, for chiral compounds crystallizing in non-centrosymmetric space groups, its absolute configuration. csic.es

For this compound, a single-crystal X-ray diffraction analysis would yield a precise three-dimensional model of the molecule. This would allow for the direct visualization of the spatial arrangement of the pentafluorophenyl group, the hydroxyl group, the methyl group, and the hydrogen atom around the chiral carbon center, thereby unequivocally confirming the (R) configuration.

The crystallographic data would also provide a wealth of structural details, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules within the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which often dictate the supramolecular architecture.

Although a published crystal structure for this compound could not be located in the searched databases, the table below illustrates the typical crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Example Data |

| Chemical Formula | Sum of atoms in the molecule | C₈H₅F₅O |

| Formula Weight | Molar mass of the compound | 212.12 g/mol |

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | Symmetry group of the crystal (e.g., P2₁) | P2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 5.5, b = 8.4, c = 9.8 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 105, γ = 90 |

| V (ų) | Volume of the unit cell | 488.9 |

| Z | Number of molecules per unit cell | 2 |

| ρcalc (g/cm³) | Calculated density | 1.440 |

| This table is illustrative and does not represent actual experimental data for the compound. |

The determination of the absolute structure using X-ray crystallography often involves the calculation of the Flack parameter, which should refine to a value near zero for the correct enantiomeric model. csic.es

Computational Chemistry and Mechanistic Insights into R + 1 Pentafluorophenyl Ethanol Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic characteristics of chemical compounds. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can achieve a detailed understanding of a molecule's structure and behavior. chemmethod.com DFT calculations are instrumental in optimizing molecular structures and developing frontier molecular orbital theories to evaluate stability and reactivity. mdpi.com These calculations provide critical data on molecular-level descriptors, including energy levels of molecular orbitals and distributions of atomic charges, which are essential for pinpointing reactive sites and analyzing the stability of transition states. mdpi.com

The accuracy of DFT is notable, with the capability to reconstruct molecular orbital interactions with a precision of approximately 0.1 kcal/mol by solving the Kohn–Sham equations. mdpi.com Comparisons between DFT-calculated structures in the gas phase and experimental data from X-ray diffraction (XRD) in the solid state show minimal deviations, validating the reliability of the computational models. chemmethod.com For instance, statistical analysis has demonstrated excellent agreement between bond lengths and angles predicted by DFT and those determined experimentally, with mean discrepancies well within the typical range for organic molecules. chemmethod.com

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests high stability and low reactivity, while a smaller gap indicates a higher propensity for chemical reactions. mdpi.com

The energies of HOMO and LUMO are related to the ionization potential and electron affinity, respectively. mdpi.com These values, along with the HOMO-LUMO gap, are influenced by the molecular structure, including the presence of different functional groups and the degree of bond saturation. nih.gov For example, the inclusion of a ketone group can significantly reduce the Egap, while non-conjugated internal alkane chains tend to increase it. nih.gov

UV-Vis spectroscopy is an experimental technique used to investigate electronic transitions, which often correspond to the excitation of an electron from the HOMO to the LUMO. nih.gov Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict these electronic transitions and the corresponding absorption wavelengths. nih.gov The nature of the solvent can also influence the HOMO-LUMO gap and the electronic transitions of a molecule. nih.govresearchgate.net

Table 1: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (Egap) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. mdpi.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Often approximated as -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Often approximated as -ELUMO. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons. | Calculated as (I + A) / 2. mdpi.com |

Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgwalisongo.ac.id The color-coding on an MEP map is relative, with red typically indicating regions of lowest electrostatic potential (electron-rich) and blue representing regions of highest electrostatic potential (electron-poor). walisongo.ac.idnih.gov

MEP maps are generated by calculating the electrostatic potential energy at various points on the molecule's electron density surface. libretexts.org This information helps in understanding a molecule's size, shape, and the sites most susceptible to chemical attack. mdpi.comlibretexts.org For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions, MEP maps can effectively visualize and explain the reactivity of different substrates. walisongo.ac.id The reliability of MEP maps computed using semi-empirical methods can be validated by comparing them with results from more rigorous ab initio calculations. nih.gov

The pentafluorophenyl group, present in (R)-(+)-1-(pentafluorophenyl)ethanol, is known to have a significant effect on the electronic properties of a molecule due to its highly electron-deficient nature. nih.govresearchgate.net MEP analysis can highlight the electrophilic character of the perfluorinated ring, which is crucial for understanding its reactivity in nucleophilic substitution reactions. researchgate.net

Ab Initio Methods for High-Level Theoretical Studies

While DFT is a widely used and powerful computational method, ab initio methods represent a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often employed for high-level theoretical studies to obtain very accurate results, though they are typically more computationally demanding than DFT.

For complex systems and reactions, ab initio calculations can provide benchmark data against which other methods, like DFT, can be compared. nih.gov They are particularly useful for studying fundamental aspects of molecular structure, reaction mechanisms, and electronic properties with a high degree of confidence.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape of a molecule and understanding its interactions with other molecules, such as solvents or other reactants. nih.govdovepress.com

By simulating the motion of a molecule like this compound, researchers can analyze its conformational dynamics, including how it folds and changes shape. researchgate.net Key parameters derived from MD simulations include the radius of gyration (Rg), which provides information about the compactness of a molecule, and the solvent accessible surface area (SASA), which describes the portion of the molecule exposed to the solvent. dovepress.comtezu.ernet.in

MD simulations are also crucial for studying intermolecular interactions, such as hydrogen bonding, which play a significant role in the behavior of molecules in solution. dovepress.commdpi.com The radial distribution function (RDF) is a common analysis tool used in MD simulations to understand the local structure of a liquid and the probability of finding a particle at a certain distance from a reference particle. dovepress.comresearchgate.net For example, in a solution of ethanol (B145695) and water, MD simulations can reveal the structure and diffusion properties of the mixture. scirp.org

Table 2: Key Outputs of Molecular Dynamics Simulations

| Parameter | Description | Insights Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Indicates the stability of the molecular system over time. dovepress.com |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Provides a measure of the compactness of the molecule's structure. researchgate.nettezu.ernet.in |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Reveals information about the molecule's exposure to its environment. dovepress.comtezu.ernet.in |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Elucidates the local solvent structure and intermolecular interactions. dovepress.comresearchgate.net |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. | Crucial for understanding the stability and interactions of molecules in protic solvents. mdpi.com |

Mechanistic Investigations of Stereoselective Reactions Involving this compound or Related Systems

Understanding the mechanisms of stereoselective reactions is fundamental to controlling the outcome of chemical syntheses. Computational chemistry plays a vital role in elucidating these mechanisms, providing insights that are often difficult to obtain through experimental means alone. The pentafluorophenyl group is known to participate in regioselective nucleophilic aromatic substitution (SNAr) reactions, where the para-fluorine atom is preferentially substituted. researchgate.net

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, and computational modeling. ucla.edu For example, reaction progress kinetic analysis can be used to determine the rate law of a reaction, providing clues about the species involved in the rate-determining step. ucla.edu Computational methods can then be used to model the proposed mechanism, calculate the energies of intermediates and transition states, and validate the experimental findings. researchgate.net

Transition State Analysis and Reaction Pathways

A cornerstone of mechanistic investigation is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a reaction. By analyzing the structure and energy of the transition state, chemists can understand the factors that control the rate and selectivity of a reaction.

DFT calculations are frequently used to locate transition state structures and calculate their activation energies. researchgate.net This information allows for the mapping of the entire reaction pathway, from reactants to products, through all intermediates and transition states. For reactions involving chiral molecules like this compound, transition state analysis is crucial for explaining the origin of stereoselectivity. The difference in the activation energies of the transition states leading to the different stereoisomers determines the enantiomeric excess of the product.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Acrylamide |

| Deltamethrin |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrofluorobenzene |

| Ethanol |

| 4-fluorostyrene oxide |

| Ibuprofen |

| Methanol |

| Nicotinamide |

| o-phenylenediamine |

| Oxalic acid |

| Paracetamol |

| Poly(vinyl alcohol) |

| Chitosan |

| Ritonavir |

| Poloxamer |

| Temozolomide |

| Trifluoroethanol |

Origin of Stereoselectivity in Catalytic Systems

The stereoselectivity in catalytic reactions that produce chiral alcohols like this compound is a subject of intense computational investigation. Density Functional Theory (DFT) calculations are a primary tool for elucidating the origins of enantioselectivity by modeling the transition states of competing reaction pathways. researchgate.netrsc.org The difference in the activation energies (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess (ee) of the reaction.

Computational models can identify the specific non-covalent interactions responsible for stereochemical control. In many catalytic systems, stabilizing interactions such as CH-π interactions between the substrate and the chiral catalyst play a crucial role. researchgate.net For example, in the asymmetric transfer hydrogenation of prochiral ketones, the interaction between an aromatic group on the catalyst and the phenyl group of a substrate like acetophenone (B1666503) can stabilize the transition state leading to one enantiomer over the other. researchgate.net

Advances in computational methods allow for the quantitative prediction of stereoselectivity, moving from qualitative concepts to precise calculations that can guide the rational design of new and more effective asymmetric catalysts. rsc.org By analyzing the geometries and energies of all possible transition state conformers, researchers can pinpoint the key steric and electronic factors that govern the stereochemical outcome. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Catalytic Reactions

| Influencing Factor | Description | Computational Insight |

|---|---|---|

| Steric Hindrance | Repulsive forces between bulky groups on the catalyst and substrate that disfavor certain transition states. | DFT calculations can quantify the energetic penalty of steric clashes in different transition state geometries. researchgate.net |

| Non-Covalent Interactions | Attractive forces like hydrogen bonds, CH-π, and π-π stacking that selectively stabilize one transition state. | Analysis of optimized geometries reveals key stabilizing distances and orientations between catalyst and substrate. researchgate.net |

| Electronic Effects | The electronic nature of the catalyst and substrate can influence the reaction pathway and transition state energies. | Molecular orbital analysis and charge distribution calculations can explain how heteroatoms or substituents stabilize developing charges in the transition state. researchgate.net |

| Catalyst Conformation | The flexibility of the catalyst can lead to multiple competing transition states. | A thorough conformational search is necessary to locate the lowest energy transition states that determine the major product. researchgate.net |

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, VCD, ORD)

Computational chemistry, particularly DFT, has become an indispensable tool for predicting the spectroscopic properties of molecules, which aids in structure elucidation and the assignment of absolute configuration. ruc.dkyoutube.com For a chiral molecule like this compound, methods that are sensitive to stereochemistry, such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), are especially valuable, alongside standard Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The standard approach involves optimizing the molecular geometry and then calculating the nuclear shielding constants, typically using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk By comparing the calculated chemical shifts for a proposed structure with experimental data, one can confirm or revise the structural assignment. mdpi.com A strong linear correlation between the experimental and calculated shifts provides confidence in the assigned structure. mdpi.com For complex molecules, this synergy between experimental NMR and DFT calculations is often essential for unambiguous assignments. ruc.dk

Table 2: Common DFT Functionals and Basis Sets for NMR Prediction

| Method Component | Examples | Purpose |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X, ωB97XD | Approximate the exchange-correlation energy in DFT. The choice affects the accuracy of the calculated geometry and shielding constants. nih.gov |

| Basis Sets | 6-311++G(d,p), TZVP, def2-TZVP | Define the set of functions used to build molecular orbitals. Larger basis sets generally provide higher accuracy at a greater computational cost. researchgate.netnih.gov |

| Solvent Models | PCM, CPCM, SMD | Account for the effect of the solvent on molecular geometry and spectroscopic properties, which is crucial for comparing with solution-phase experimental data. ruc.dk |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a rich fingerprint of its three-dimensional structure. ORD measures the change in optical rotation as a function of wavelength. Both techniques are powerful for determining the absolute configuration of chiral molecules.

Computational prediction of VCD and ORD spectra for a specific enantiomer (e.g., the (R)-enantiomer) and its comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry. DFT calculations have proven to be highly effective in simulating these chiroptical properties, providing a reliable alternative or complement to X-ray crystallography, especially for non-crystalline samples.

Applications of R + 1 Pentafluorophenyl Ethanol in Chemical Research

Utility as a Chiral Intermediate in the Synthesis of Complex Fluorinated Molecules

Beyond its potential role as a recoverable auxiliary, (R)-(+)-1-(Pentafluorophenyl)ethanol serves as an important chiral intermediate, or "chiral building block." In this capacity, the entire molecule, including its original stereocenter, is incorporated into the final structure of a more complex target molecule. This approach is fundamental in medicinal chemistry and the synthesis of agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or harmful. nih.gov

The presence of the pentafluorophenyl group is particularly significant. Fluorinated organic molecules often exhibit unique properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. Therefore, this compound is a valuable precursor for creating complex, biologically active molecules that contain both a chiral center and a polyfluorinated aromatic moiety. For example, chiral fluorinated alcohols are key intermediates in the stereocontrolled synthesis of more complex structures like polyfluorinated alkanes or chiral polythiophenes. nih.govmdpi.com The synthesis starts with the chiral alcohol, and subsequent reactions extend the carbon chain or introduce new functional groups while preserving the original stereocenter.

Integration into Advanced Functional Materials

The unique electronic and physical properties imparted by fluorine atoms make this compound an attractive building block for advanced functional materials, particularly polymers and coatings. mdpi.com The high fluorine content can enhance properties such as thermal stability and chemical resistance.

This compound can serve as a precursor to chiral monomers for polymerization. For example, it can be esterified with methacryloyl chloride to produce (R)-1-(pentafluorophenyl)ethyl methacrylate. This chiral, fluorinated monomer can then be polymerized to create advanced polymeric materials.

A key feature of polymers derived from pentafluorophenyl esters is their utility as "activated ester polymers." researchgate.net The pentafluorophenyl ester group is a highly reactive leaving group that can be easily displaced by primary and secondary amines under mild conditions. rsc.org This allows for the straightforward post-polymerization functionalization of the material. rsc.org A single precursor polymer can thus be converted into a library of different functional polymers by reacting it with various amine-containing molecules. This modular approach is highly efficient for tailoring the properties of materials for specific applications. researchgate.net The incorporation of the this compound moiety into the polymer side chains would create chiral, fluorinated polymers with potential applications in chiral separations or as catalysts. The high fluorine content is known to contribute to enhanced thermal stability and resistance to chemical degradation, making these materials suitable for durable coatings and specialty applications. rsc.org

Table of Post-Polymerization Modifications

This table shows examples of how a precursor polymer containing pentafluorophenyl ester side chains can be modified with different amines to introduce new functionalities.

| Amine Nucleophile | Resulting Functional Group on Polymer | Potential Application |

|---|---|---|

| Hexylamine | N-hexyl-acrylamide | Hydrophobic coatings |

| Ethanolamine | N-(2-hydroxyethyl)acrylamide | Hydrophilic surfaces, biocompatible materials |

| 1-Pyrenemethylamine | N-(1-Pyrenylmethyl)acrylamide | Fluorescent labeling, sensors |

Self-Healing Materials and Drug Delivery Vehicles

While direct, extensive research on the application of this compound in self-healing materials and drug delivery is still an emerging area, the principles of supramolecular chemistry involving fluorinated compounds provide a strong basis for its potential. The unique noncovalent interactions facilitated by the pentafluorophenyl group, such as halogen bonding and π-π stacking, are key to designing dynamic polymer networks. These networks can be engineered to be reversible, allowing for the repair of microscopic damage, a fundamental characteristic of self-healing materials.

Similarly, in the context of drug delivery, these specific interactions can be harnessed to create stable, targeted vesicles or micelles. The fluorinated nature of the compound can enhance the stability of these delivery vehicles and facilitate controlled release of therapeutic agents. The chirality of the molecule adds another layer of specificity, potentially allowing for enantioselective interactions with biological targets.

Optoelectronic Materials and Devices

The pentafluorophenyl moiety in this compound imparts unique electronic properties that are highly desirable for optoelectronic applications. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This characteristic is crucial in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the development of these materials, this compound can serve as a chiral building block or dopant. Its incorporation into polymer chains or small molecule-based films can influence the morphology, charge transport properties, and photophysical behavior of the resulting material. The chirality can induce a helical arrangement in the solid state, which can be beneficial for applications in circularly polarized light emission and detection.

Participation in Supramolecular Chemistry

This compound is a notable participant in the field of supramolecular chemistry due to its capacity for forming well-defined, ordered structures through a variety of noncovalent interactions. The interplay between its hydroxyl group and the electron-deficient pentafluorophenyl ring governs its behavior in solution and in the solid state, making it a valuable tool for crystal engineering and the study of molecular self-organization.

Noncovalent Interactions

The molecular structure of this compound facilitates several types of noncovalent interactions that are fundamental to its role in supramolecular assembly.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. It readily interacts with suitable hydrogen bond acceptors, leading to the formation of chains, rings, and more complex networks.

Halogen Bonding: The electron-deficient nature of the fluorine atoms on the pentafluorophenyl ring allows them to act as halogen bond acceptors, interacting with electron-rich atoms. More significantly, the aromatic ring can interact with other halogen atoms in what is known as a halogen-π interaction.

π-π Interactions: The electron-poor character of the pentafluorophenyl ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic systems. This type of interaction is highly directional and plays a crucial role in the controlled assembly of molecules.

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Hydroxyl (-OH) group | Formation of primary structural motifs like chains and networks. |

| Halogen Bonding | Pentafluorophenyl ring (as halogen-π acceptor) | Directional control in crystal packing and molecular recognition. |

| π-π Interactions | Pentafluorophenyl ring (electron-poor π system) | Stacking with electron-rich aromatic rings for ordered assembly. |

Self-Assembly Processes and Molecular Recognition

The combination of multiple noncovalent interactions enables this compound to engage in sophisticated self-assembly processes. In solution and upon crystallization, these directed forces guide the molecules to form predictable, higher-order structures. This behavior is central to molecular recognition, where the molecule can selectively bind to other molecules (guests) with complementary size, shape, and chemical functionality. The chiral nature of the alcohol ensures that these recognition events can be stereospecific, allowing for the differentiation between enantiomers of a guest molecule.

Design of Chiral Supramolecular Architectures

The inherent chirality of this compound is a key feature that is transferred from the molecular level to the supramolecular level. When it assembles, it can induce a preferred helicity or chirality in the resulting macroscopic structure. This is a powerful strategy in the "bottom-up" design of functional chiral materials. Researchers utilize this property to construct complex, three-dimensional supramolecular architectures with predefined chirality, which are of interest for applications in enantioselective catalysis, separation science, and chiroptical materials. The predictable packing motifs, driven by the interactions detailed above, allow for the rational design of crystals and liquid crystals with specific chiral properties.

Future Directions and Emerging Research Avenues for R + 1 Pentafluorophenyl Ethanol

Development of Novel and More Sustainable Synthetic Routes

The current synthesis of (R)-(+)-1-(pentafluorophenyl)ethanol often relies on methods such as the asymmetric reduction of pentafluoroacetophenone or the Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde, followed by chiral resolution. smolecule.com While effective, these routes can present challenges related to atom economy, the use of hazardous reagents, and energy consumption. Future research is increasingly directed towards the development of more sustainable and efficient synthetic strategies.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly promising green alternative. These enzymes can catalyze the asymmetric reduction of pentafluoroacetophenone with exceptional enantioselectivity under mild aqueous conditions, minimizing waste and avoiding the use of heavy metal catalysts. Future work will involve enzyme engineering and directed evolution to develop robust biocatalysts with enhanced substrate scope, stability, and activity.

Continuous Flow Chemistry: Translating existing synthetic methods to continuous flow systems can offer significant advantages in terms of safety, scalability, and efficiency. frontiersin.org Flow reactors provide precise control over reaction parameters, leading to higher yields and purities. The integration of in-line purification and analysis in flow setups represents a major step towards automated and sustainable production.

Catalytic Asymmetric Hydrogenation: The development of novel, highly efficient chiral transition-metal catalysts for the asymmetric hydrogenation of pentafluoroacetophenone is another key research avenue. The focus will be on designing catalysts that operate at low loadings and under mild conditions, utilizing benign reducing agents like molecular hydrogen.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Future Research Focus |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for improved stability and substrate scope. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. | Development of integrated flow systems with purification and real-time analysis. |

| Asymmetric Hydrogenation | High atom economy, use of clean reducing agents (H₂). | Design of highly active and selective catalysts that operate under mild conditions. |

Exploration of New Catalytic Systems for Enantioselective Transformations

Beyond its synthesis, this compound is a valuable precursor for creating new chiral catalysts and ligands. The future in this area lies in harnessing its unique structural and electronic features to develop novel catalytic systems for a broad range of enantioselective transformations.

Emerging research directions include:

Organocatalysis: The development of new organocatalysts derived from this compound is a burgeoning field. frontiersin.org For instance, its scaffold can be incorporated into chiral phosphoric acids, thioureas, or N-heterocyclic carbenes (NHCs). The strong electron-withdrawing nature of the pentafluorophenyl group can significantly influence the acidity and catalytic activity of these molecules, potentially leading to novel reactivity and selectivity. nih.gov

Transition Metal Catalysis: As a chiral ligand, derivatives of this compound can be used to modulate the properties of metal catalysts. Future research will explore the synthesis of bidentate and multidentate ligands incorporating this moiety for applications in asymmetric C-H activation, cross-coupling reactions, and cycloadditions. nih.gov

Photocatalysis and Electrocatalysis: The integration of this chiral scaffold into photocatalytic and electrocatalytic systems is a frontier of research. frontiersin.org Chiral catalysts that can operate via light- or electricity-driven processes open up new, sustainable avenues for asymmetric synthesis.

Advanced Applications in Smart Materials and Nanoscience

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and distinct hydrophobic/lipophobic character, make them ideal components for advanced materials. mdpi.comresearchgate.net The incorporation of the chiral this compound unit into polymers and nanomaterials is an exciting avenue for future research.

Potential applications include:

Chiral Polymers and Smart Gels: Polymerization of monomers derived from this compound can lead to the creation of chiral polymers. These materials could find applications in chiral chromatography, enantioselective sensing, and as smart materials that respond to external stimuli. For example, polymers that exhibit changes in their properties in response to temperature, pH, or light could be developed. mdpi.com